![molecular formula C7H5BrN2O B1279951 3-Bromopyrazolo[1,5-a]pyridin-2-ol CAS No. 60637-30-1](/img/structure/B1279951.png)

3-Bromopyrazolo[1,5-a]pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

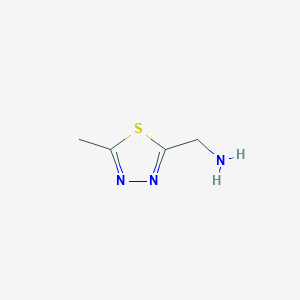

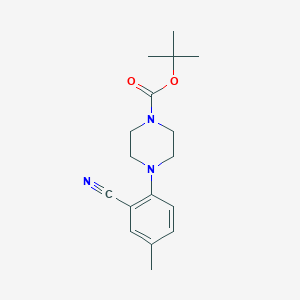

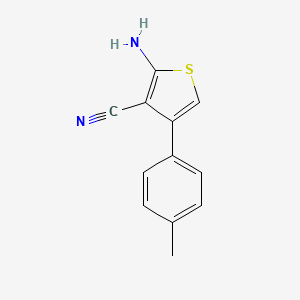

3-Bromopyrazolo[1,5-a]pyridin-2-ol is a chemical compound with the molecular formula C7H5BrN2O . It is a solid substance at room temperature . This compound is part of the pyrazolo[1,5-a]pyridine family, which is a group of nitrogen-containing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3-Bromopyrazolo[1,5-a]pyridin-2-ol has been studied using various theoretical methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound .Chemical Reactions Analysis

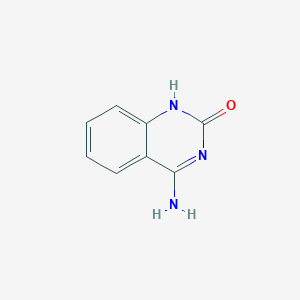

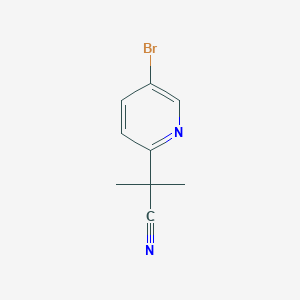

Pyridinols, which include 3-Bromopyrazolo[1,5-a]pyridin-2-ol, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Depending on the reaction conditions, either the phenolic oxygen or the pyridine nitrogen may be arylated .Physical And Chemical Properties Analysis

3-Bromopyrazolo[1,5-a]pyridin-2-ol is a solid substance at room temperature . Its molecular weight is 213.03 .Scientific Research Applications

Chemodivergent Synthesis

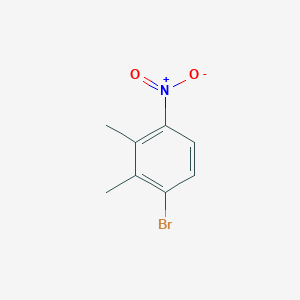

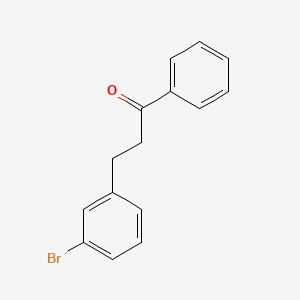

- Application Summary: 3-Bromopyrazolo[1,5-a]pyridin-2-ol is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

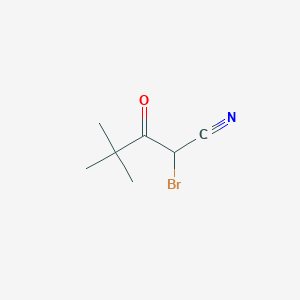

- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results or Outcomes: This method allowed for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

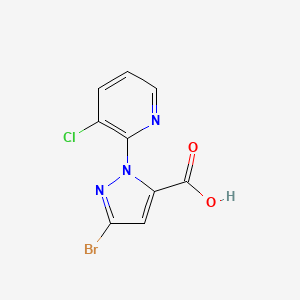

Antitumor Scaffold

- Application Summary: Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from 3-Bromopyrazolo[1,5-a]pyridin-2-ol, have been studied for their potential as antitumor scaffolds .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOQVBDNLWPLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NN2C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484348 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyrazolo[1,5-a]pyridin-2-ol | |

CAS RN |

60637-30-1 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)